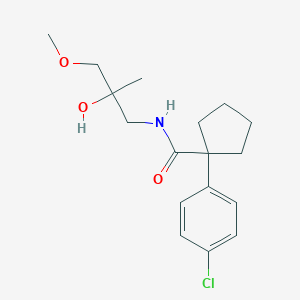

![molecular formula C24H18FN3 B2770787 3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866342-49-6](/img/structure/B2770787.png)

3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

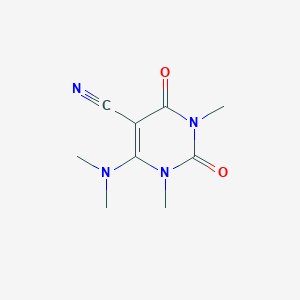

“3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline” is a chemical compound with the molecular formula C24H18FN3 . It has an average mass of 367.418 Da and a mono-isotopic mass of 367.148468 Da .

Molecular Structure Analysis

The molecular structure of “3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline” consists of 24 carbon atoms, 18 hydrogen atoms, 1 fluorine atom, and 3 nitrogen atoms .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The synthesis of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines has been investigated, and their oxalates and hydrochlorides exhibit high antibacterial activity . Researchers have explored their potential as antimicrobial agents, which could be valuable in combating bacterial infections.

Electroactive Materials

The copolymerization of 3-(4-fluorophenyl)thiophene (FPT) with 3,4-ethylenedioxythiophene (EDOT) has been achieved electrochemically. This process yields copolymers with interesting electrochemical and spectroscopic characteristics . These materials could find applications in sensors, conductive coatings, and energy storage devices .

Antiproliferative Activity in Cancer Cells

A novel series of 3-(4-fluorophenyl)-1H-pyrazole derivatives has been synthesized and evaluated for their antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3). Additionally, their inhibitory effect on the androgen receptor target gene prostate-specific antigen (PSA) has been studied. These findings suggest potential applications in cancer therapy .

Wirkmechanismus

Target of Action

The primary target of the compound 3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline is the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. It plays a crucial role in the development and progression of prostate cancer .

Mode of Action

The compound interacts with its target, the androgen receptor, by binding to it . This binding could potentially inhibit the activity of the receptor, thereby preventing the transcription of target genes that are regulated by the androgen receptor

Biochemical Pathways

The compound’s interaction with the androgen receptor affects the androgen signaling pathway . This pathway plays a key role in the regulation of gene expression and affects a variety of cellular processes, including cell growth and differentiation. By inhibiting the androgen receptor, the compound could potentially disrupt these processes, particularly in cells where the androgen receptor plays a significant role, such as prostate cancer cells .

Result of Action

The compound has been evaluated for its antiproliferative activity against two prostate cancer cell lines, LNCaP and PC-3 . It has shown potent antiproliferative activity against LNCaP cells . This suggests that the compound’s action on the androgen receptor could result in the inhibition of cell growth, potentially making it useful in the treatment of prostate cancer .

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN3/c1-16-6-8-17(9-7-16)14-28-15-21-23(18-10-12-19(25)13-11-18)26-27-24(21)20-4-2-3-5-22(20)28/h2-13,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSTYTPSCTYBQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2770705.png)

![6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2770706.png)

![1-(3-Ethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2770709.png)

![2-({4-[(cyclopentylamino)carbonyl]piperazin-1-yl}methyl)-N,N-diethyl-1,3-benzoxazole-5-carboxamide](/img/structure/B2770713.png)

![ethyl 4-{1,7-dimethyl-3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate](/img/structure/B2770715.png)

![(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2770723.png)

![3-Methyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B2770725.png)